Anabaseine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

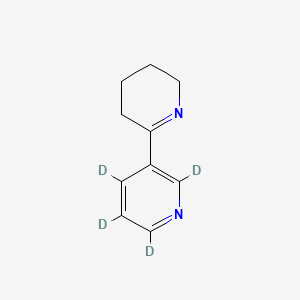

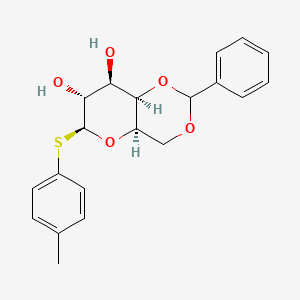

Anabaseine-d4 is a product used for proteomics research . It has a molecular formula of C10H8D4N2 and a molecular weight of 164.24 .

Synthesis Analysis

Anabaseine was first synthesized in 1936 via a Claisen condensation . It’s a naturally occurring neurotoxin produced by hoplonemertine sea worms . A straightforward and practical approach was established for the synthesis of nicotine and anabaseine analogues .Molecular Structure Analysis

Anabaseine is a bipyridine derivative and piperidine analogue of anabasine . It’s chemically related to nicotine .Chemical Reactions Analysis

Anabaseine has a chemically reactive imine group, making it a useful scaffold for synthesizing nicotinic receptor drug candidates . These include GTS-21, which has been clinically tested to improve cognition in schizophrenics and pre–Alzheimer’s disease patients .Physical And Chemical Properties Analysis

Anabaseine-d4 has a molecular weight of 164.24 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .科学的研究の応用

Biomarker of Active Tobacco Use

Anabaseine is a tobacco alkaloid that has been used as a biomarker for active tobacco use. The deuterated form, Anabaseine-d4, could serve as a more stable isotopic label in quantitative analyses to differentiate between exposure from tobacco use and other sources .

Lead Compound in Drug Design

Anabaseine has served as a lead compound in designing alpha7 nicotinic acetylcholine receptor agonists like GTS-21 (DMXBA) to treat cognitive disorders such as Alzheimer’s disease and schizophrenia. Anabaseine-d4 could be used in pharmacokinetic studies to track metabolism and distribution .

Neuromuscular and Cognitive Receptor Research

The compound stimulates various animal nicotinic acetylcholine receptors (AChRs), particularly those inhibited by α-bungarotoxin. Anabaseine-d4 could be utilized in receptor binding studies to understand neuromuscular and cognitive functions .

Anti-inflammatory Research

Drug candidates derived from Anabaseine display anti-inflammatory activities that could be medically important. Anabaseine-d4 might be used in research to explore these anti-inflammatory properties further .

作用機序

Target of Action

Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. Anabaseine-d4 has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of Anabaseine-d4 binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.

Biochemical Pathways

Anabaseine-d4 affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, Anabaseine-d4 influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .

Pharmacokinetics

It is known that anabaseine-d4 is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .

Result of Action

The binding of Anabaseine-d4 to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, Anabaseine-d4 causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .

Action Environment

The action of Anabaseine-d4 can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, Anabaseine-d4 is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .

Safety and Hazards

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-AJEVBKBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661788 |

Source

|

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-05-4 |

Source

|

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)